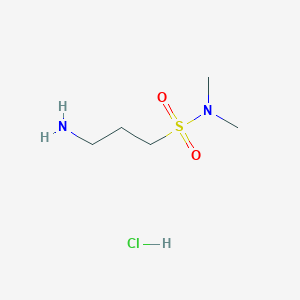

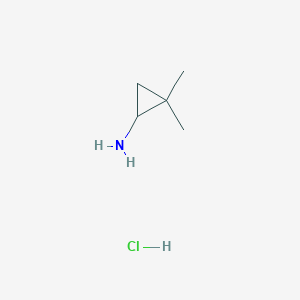

(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride

Overview

Description

“(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” is an organosulfur compound with sulfur-nitrogen bonds . It belongs to the group of sulfonamides, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Synthesis Analysis

The synthesis of sulfonamides like “(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” has been achieved through the oxidative coupling of thiols and amines . This method is efficient, environmentally friendly, and economical, as it synthesizes structurally diverse sulfonamides in a single step without requiring additional pre-functionalization and de-functionalization steps .Molecular Structure Analysis

Sulfonamides are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfonamides undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with multiple nitro groups .Scientific Research Applications

Sulfonamide Compounds and Clinical Applications

Sulfonamides have been foundational in the development of synthetic bacteriostatic antibiotics, widely used in treating bacterial infections. These compounds have evolved significantly, leading to a broad spectrum of bioactive sulfonamide derivatives with wide medicinal applications. Research indicates these derivatives, including metal supermolecular complexes, display potent antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic properties, and more. This versatility underlines the immense development value of sulfonamide compounds in medicinal chemistry, offering promising prospects for new drug molecules with high activity and low toxicity (Shichao et al., 2016).

Sulfonamides and Photodynamic Therapy

Sulfonamide compounds have also been explored in enhancing the efficacy of photodynamic therapy (PDT), a treatment modality used for various conditions including cancer. The review by Gerritsen et al. highlights the role of sulfonamides in pretreatment procedures to increase the accumulation of protoporphyrin IX, a photosensitizer in PDT. The article outlines various methods and additives, including sulfonamides, that can improve clinical outcomes of PDT by optimizing intralesional content of the photosensitizer (Gerritsen et al., 2008).

Sulfonamide Inhibitors in Modern Therapeutics

More recently, the range of sulfonamide inhibitors has expanded, with these compounds playing crucial roles in modern therapeutics. They serve as inhibitors for enzymes like tyrosine kinase, HIV protease-1, histone deacetylase 6, protein tyrosine phosphatase 1B, and others. The therapeutic applications of these inhibitors extend to treating conditions like cancer, HIV, Alzheimer’s disease, and more, highlighting the ongoing significance of sulfonamides in drug development and the potential for novel therapeutic avenues (Gulcin & Taslimi, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides , indicating a promising direction for future research and development.

properties

IUPAC Name |

3-amino-N,N-dimethylpropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-7(2)10(8,9)5-3-4-6;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOLHYHKCWMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride | |

CAS RN |

91893-74-2 | |

| Record name | 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

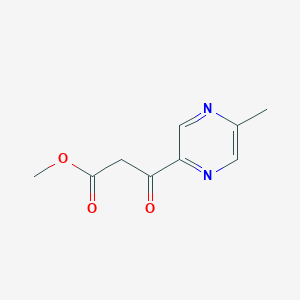

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)

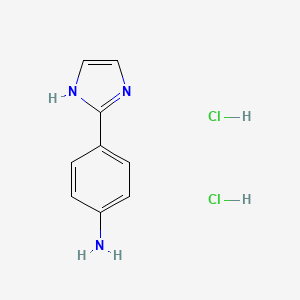

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)